Sodium methanesulfonate-D3

CAS No.:

Cat. No.: VC16632498

Molecular Formula: CH3NaO3S

Molecular Weight: 121.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | CH3NaO3S |

|---|---|

| Molecular Weight | 121.11 g/mol |

| IUPAC Name | sodium;trideuteriomethanesulfonate |

| Standard InChI | InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1/i1D3; |

| Standard InChI Key | KKVTYAVXTDIPAP-NIIDSAIPSA-M |

| Isomeric SMILES | [2H]C([2H])([2H])S(=O)(=O)[O-].[Na+] |

| Canonical SMILES | CS(=O)(=O)[O-].[Na+] |

Introduction

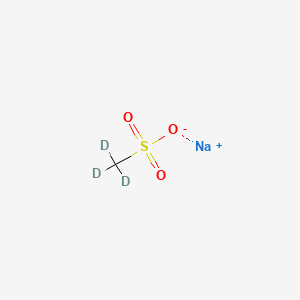

Chemical Identity and Structural Characteristics

Sodium methanesulfonate-D3 belongs to the sulfonate family, characterized by a sulfonic acid group (-SO₃⁻) bonded to a deuterated methyl group (-CD₃) and a sodium counterion. The molecular formula CD₃NaO₃S underscores its deuterium-enriched structure, which replaces all three hydrogens in the methyl group with deuterium isotopes . This substitution alters the compound’s physical and spectroscopic properties without significantly affecting its chemical reactivity compared to the non-deuterated analog.

The compound’s structure features a central sulfur atom bonded to three oxygen atoms (two double-bonded and one single-bonded) and the deuterated methyl group. This configuration is represented as:

The deuterium atoms enhance the compound’s utility in isotopic tracing, as their presence allows researchers to distinguish labeled molecules from their non-deuterated counterparts in complex mixtures .

Physical and Chemical Properties

The following table summarizes key physicochemical properties of sodium methanesulfonate-D3:

| Property | Value |

|---|---|

| Molecular Formula | CD₃NaO₃S |

| Molecular Weight | 121.11 g/mol |

| Melting Point | 220–222°C |

| Solubility | Slightly soluble in water, methanol |

| Storage Conditions | -20°C (hygroscopic) |

These properties highlight its stability under controlled conditions and compatibility with polar solvents, making it suitable for laboratory applications .

Synthesis and Production

The synthesis of sodium methanesulfonate-D3 typically involves the deuteration of sodium methanesulfonate through methods such as acid-catalyzed exchange or reduction reactions. One common approach utilizes deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ as solvents to facilitate hydrogen-deuterium exchange at the methyl group . The reaction conditions—particularly temperature, pH, and catalyst selection—are meticulously optimized to achieve high isotopic purity and yield.

For instance, the reduction of methanesulfonic acid derivatives with deuterated Alpine-Borane (a commercially available deuterating agent) has been employed to introduce deuterium atoms selectively . Post-synthesis purification steps, such as recrystallization or chromatography, ensure the removal of non-deuterated byproducts. The final product is characterized using techniques like NMR and mass spectrometry to verify isotopic enrichment .

Applications in Scientific Research

Isotopic Labeling and Metabolic Studies

Deuterated compounds like sodium methanesulfonate-D3 are pivotal in pharmacokinetic and metabolic studies. The incorporation of deuterium allows researchers to track the compound’s distribution, metabolism, and excretion in biological systems using mass spectrometry. For example, deuterated analogs of drugs enable the study of metabolic pathways without interference from endogenous molecules, providing insights into drug stability and bioavailability .

Analytical Chemistry and NMR Spectroscopy

In NMR spectroscopy, the absence of proton signals from the deuterated methyl group simplifies spectral interpretation. This is particularly useful in studying molecular interactions in complex mixtures, such as protein-ligand binding or reaction intermediates . The compound’s distinct isotopic signature also aids in quantifying reaction yields and kinetics in synthetic chemistry.

Mechanistic Insights and Reactivity

For example, in acid-catalyzed reactions, the stronger C-D bond (compared to C-H) can slow proton transfer steps, providing measurable differences in reaction kinetics. These effects are critical in enzymology and catalysis research, where subtle changes in bond strength influence pathway selectivity .

Future Directions and Research Opportunities

The versatility of sodium methanesulfonate-D3 presents numerous avenues for further exploration:

-

Pharmaceutical Development: Enhancing deuterium incorporation strategies to improve drug metabolic stability.

-

Environmental Tracers: Deploying deuterated sulfonates to study pollutant transport in aquatic systems.

-

Advanced Materials: Investigating its role in ion-exchange membranes or battery electrolytes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume